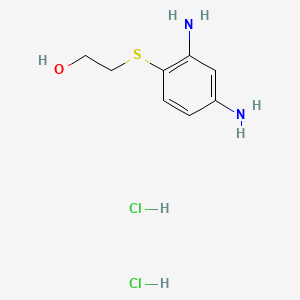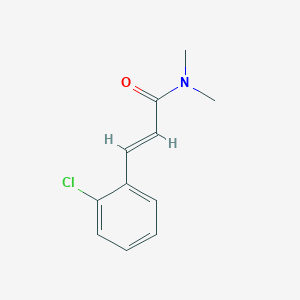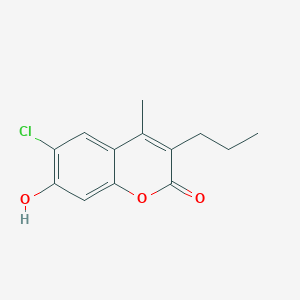![molecular formula C19H21N3O4 B11997860 Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate CAS No. 300590-14-1](/img/structure/B11997860.png)
Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER is a complex organic compound that features a pyridine ring, an aminooxalyl group, and a benzoic acid butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the aminooxalyl group, and finally the esterification to form the butyl ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER
- **4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID ETHYL ESTER
- **4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER
Uniqueness
4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The butyl ester moiety may provide distinct advantages in certain applications, such as improved membrane permeability in biological systems or enhanced stability in chemical reactions.
Properties
CAS No. |
300590-14-1 |
|---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-2-3-12-26-19(25)14-7-9-15(10-8-14)22-18(24)17(23)21-13-16-6-4-5-11-20-16/h4-11H,2-3,12-13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
DQMGORMHOXWGQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)





![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)


![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)

